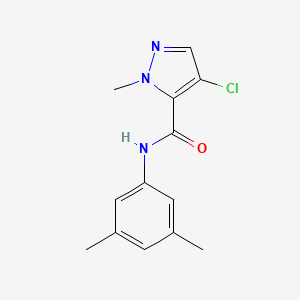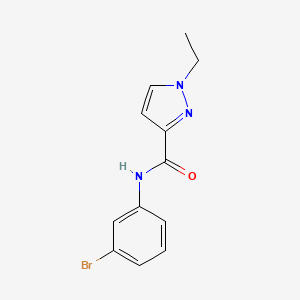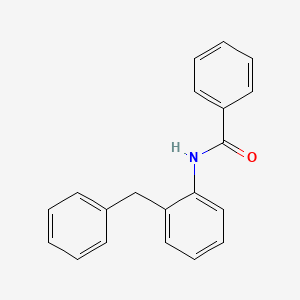
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has since been the subject of numerous scientific studies.
作用机制
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the protein kinase CK1δ, which plays a role in various cellular processes, including cell growth and differentiation, circadian rhythm regulation, and DNA damage response. By inhibiting CK1δ, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide disrupts these processes and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and oxidative stress in the brain. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
One advantage of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for CK1δ, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency, which requires higher concentrations for effective inhibition. Additionally, the effects of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be influenced by factors such as cell type and disease state, which can complicate its use in lab experiments.
未来方向
There are several potential future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent inhibitors of CK1δ, which could improve the efficacy of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in therapeutic applications. Another area of interest is the exploration of the role of CK1δ in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is potential for the development of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent for cancer, Alzheimer's disease, and diabetes, although further research is needed to determine its safety and efficacy in humans.
合成方法
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, which is then purified through column chromatography.
科学研究应用
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.
属性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)16-13(18)12-11(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHHJKHTDYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![methyl 3-oxo-2-phenyl-5-(2-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485577.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485603.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)

![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5485612.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485616.png)
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5485625.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5485642.png)


![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)